2-(n-Hexylthio)thiophenol
Description
Contextual Overview of Thiophenol Derivatives in Modern Chemical Science
Thiophenols, characterized by a sulfhydryl (-SH) group attached to a benzene (B151609) ring, and their derivatives are foundational building blocks in contemporary chemical science. wikipedia.org Their reactivity, particularly the nucleophilicity of the thiolate anion, makes them versatile reagents in a multitude of organic transformations. wikipedia.org These compounds are integral to the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. researchgate.netekb.eg
The chemistry of thiophenols is rich and varied, encompassing reactions such as alkylation to form thioethers, and participation in metal-catalyzed cross-coupling reactions to construct carbon-sulfur bonds. wikipedia.orgjst.go.jp Research has also delved into the synthesis of heterocyclic compounds derived from thiophenol, which are scaffolds for biologically active molecules. ekb.eg The inherent properties of the sulfur atom, such as its ability to exist in various oxidation states and to coordinate with metal ions, further expand the chemical space accessible from thiophenol precursors. researchgate.net The study of their protonation and methylation provides fundamental insights into their reactivity as electrophilic agents. kuleuven.be However, challenges such as the instability and toxicity of some thiophenol-based substrates have prompted the development of new synthetic strategies. rsc.org
Significance of Organosulfur Compounds in Advanced Materials and Synthetic Methodologies
Organosulfur compounds, a broad class that includes 2-(n-Hexylthio)thiophenol, are of paramount importance in both advanced materials and the development of new synthetic methods. thieme-connect.combritannica.com In materials science, these compounds are crucial for creating polymers with unique properties, such as polysulfones and polythiophenes, the latter of which exhibits electrical conductivity. britannica.com Their application extends to organic solar cells, where organosulfur compounds, particularly organosulfides, are explored for their high electron mobility and film-forming capabilities. ontosight.ai Furthermore, organosulfur materials are being investigated as promising cathode materials for rechargeable metal batteries due to the reversible nature of the sulfur-sulfur bond. researchgate.net
From a synthetic standpoint, organosulfur compounds are invaluable reagents and intermediates. jst.go.jp They are employed in a wide array of transformations that enable the construction of complex molecular architectures. jst.go.jpchemmethod.com Methodologies involving organosulfur compounds are continually being refined to be more efficient and environmentally benign, with developments in metal-free synthesis and photoredox catalysis. thieme-connect.comchemmethod.com The creation of carbon-sulfur bonds is a key focus, with numerous methods developed for the synthesis of thioethers, which are important structural motifs in many biologically active molecules. researchgate.netchemrevlett.com
Current Research Landscape Pertaining to Thioether-Substituted Thiophenols
Thioether-substituted thiophenols represent a specific subclass of organosulfur compounds that feature both a thioether (-SR) and a thiol (-SH) group on an aromatic ring. Research into these types of molecules often focuses on their synthesis and their utility as precursors for more complex structures. For instance, N-(methylthiophenyl)picolinamide derivatives, which contain a thioether and an amide-linked thiophenol, have been synthesized and evaluated as potential radioligands for PET imaging of glutamate (B1630785) receptors in the brain. nih.gov The synthesis of these compounds often involves multi-step sequences, including the protection and deprotection of the thiol group. nih.gov
Furthermore, thioether-substituted phenols and thiophenols are investigated for their potential in coordination chemistry and as ligands for transition metals. The presence of multiple sulfur donors can lead to the formation of stable metal complexes with interesting catalytic or material properties. mdpi.com The synthesis of aryl thioethers, a key structural component, is an active area of research, with methods being developed to achieve these transformations under milder conditions and with a broader substrate scope. jst.go.jp
Avenues and Open Questions in the Academic Study of this compound
While the broader classes of thiophenol derivatives and thioethers are well-studied, dedicated research focusing specifically on this compound is not extensively documented in publicly available literature. This presents a number of open avenues for academic investigation.
A primary area for research would be the development and optimization of synthetic routes to this compound. Exploring various catalytic systems, including transition-metal-catalyzed and metal-free approaches, could lead to more efficient and scalable syntheses.
A thorough characterization of the physicochemical properties of this compound is also warranted. This would include detailed spectroscopic analysis, determination of its acidity (pKa), and investigation of its electrochemical behavior. Understanding these fundamental properties is crucial for predicting its reactivity and potential applications.
The presence of both a thiol and a thioether functionality suggests that this compound could serve as a versatile ligand in coordination chemistry. Studies on its coordination behavior with various transition metals could reveal novel complexes with potential catalytic activity or interesting material properties. The ortho-disposition of the two sulfur-containing groups could enable it to act as a bidentate chelating ligand.
Given the biological activity often associated with organosulfur compounds, preliminary screening of this compound for various biological activities could be a fruitful line of inquiry. Its structural similarity to other bioactive thioether-containing molecules suggests it may have interesting pharmacological properties.
Finally, the molecule's structure suggests potential applications in materials science. The hexyl chain could impart solubility in organic solvents, while the aromatic thiol and thioether groups could be utilized for surface modification of nanoparticles or as a component in the synthesis of novel polymers or organic electronic materials.
Table of Physicochemical Properties and Identifiers for this compound (Note: As specific experimental data for this compound is scarce in the literature, some values may be predicted or based on similar compounds.)
| Property | Value |
| CAS Number | 1379343-37-9 fluorochem.co.uk |
| Molecular Formula | C₁₂H₁₈S₂ |
| Canonical SMILES | CCCCCCSc1ccccc1S fluorochem.co.uk |
| InChI | InChI=1S/C12H18S2/c1-2-3-4-5-8-14-12-10-7-6-9-11(12)13/h6-7,9-10,13H,2-5,8H2,1H3 fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexylsulfanylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRVILAEHLNRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 N Hexylthio Thiophenol
Thiyl Radical Generation and Subsequent Reaction Pathways
The sulfur-hydrogen (S-H) bond in thiols is significantly weaker than a typical carbon-hydrogen bond, with a bond dissociation energy of approximately 365 kJ/mol. nih.gov This characteristic facilitates the homolytic cleavage of the S-H bond, leading to the formation of a thiyl radical (RS•). For 2-(n-Hexylthio)thiophenol, this process yields the 2-(n-hexylthio)phenylthiyl radical.
Thiyl radicals can be generated through several methods:
Homolytic Bond Breakage : This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis (UV irradiation), which causes the homolytic cleavage of the S-H bond. nih.gov
One-Electron Redox Processes : Single electron oxidants, such as certain metal complexes, can also facilitate the formation of thiyl radicals. nih.gov
Hydrogen Abstraction : Reaction with other radical species (A•) can abstract the hydrogen atom from the thiol group to form the thiyl radical. wikipedia.org
RSH + A• → RS• + AH
Once generated, the 2-(n-hexylthio)phenylthiyl radical is a reactive intermediate that can engage in several reaction pathways. A primary and rapid reaction is the recombination of two radicals to form a disulfide. wikipedia.org This dimerization is often a competitive process with other reaction pathways. iupac.org
Alternatively, the thiyl radical can add to unsaturated substrates like alkenes and alkynes, a key step in thiol-ene and thiol-yne reactions. This process is fundamental to various polymerization and material synthesis applications. nih.govwikipedia.orgtaylorandfrancis.com
Nucleophilic Reactivity of the Thiol Functionality
The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent "soft" nucleophile and plays a central role in a variety of nucleophilic addition and substitution reactions. libretexts.org
The addition of the thiol group of this compound across carbon-carbon multiple bonds can proceed via two distinct mechanisms: a radical-mediated pathway or a nucleophilic pathway.
Radical Addition (Thiol-Ene/Thiol-Yne Reaction) : This reaction is initiated by the formation of a thiyl radical, as described in section 3.1. The thiyl radical then adds to an alkene or alkyne. libretexts.org This addition is highly efficient and proceeds with anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double or triple bond. wikipedia.org The reaction is propagated by the resulting carbon-centered radical abstracting a hydrogen atom from another thiol molecule, thus regenerating the thiyl radical and continuing the chain reaction. nih.govwikipedia.org
Nucleophilic Addition (Michael Addition) : In the presence of a base, this compound is converted to its highly nucleophilic thiolate anion. This anion can attack electron-deficient (activated) alkenes or alkynes, such as those conjugated to carbonyls or other electron-withdrawing groups, in a 1,4-conjugate addition known as the Michael reaction. researchgate.netbham.ac.ukresearchgate.net This pathway is distinct from the radical addition and is favored for electron-poor unsaturated systems. usm.edu
| Feature | Radical Thiol-Ene/Yne Addition | Nucleophilic Thio-Michael Addition |
| Initiation | Radical initiator (e.g., AIBN), heat, or UV light nih.govwikipedia.org | Base (to form thiolate) bham.ac.ukusm.edu |
| Substrate | General alkenes and alkynes pizzaforno.com | Electron-deficient (activated) alkenes and alkynes researchgate.netresearchgate.net |
| Regioselectivity | Anti-Markovnikov wikipedia.org | 1,4-conjugate addition bham.ac.uk |
| Key Intermediate | Thiyl radical (RS•) nih.govwikipedia.org | Thiolate anion (RS⁻) libretexts.org |
Many thiol-based reactions, including both the radical-mediated thiol-ene/yne and the nucleophilic thio-Michael additions, are classified as "click chemistry". This designation is due to their high efficiency, formation of a single stable product, wide substrate scope, mild and often solvent-free reaction conditions, and high yields. bham.ac.ukusm.edupizzaforno.com
Michael Addition : As a form of click chemistry, the thio-Michael addition is valued for its simplicity and robustness, making it a popular choice for applications in materials science and bioconjugation. usm.edunih.gov
S N2 Ring Opening : The thiolate anion derived from this compound can also act as a potent nucleophile in S N2 reactions. A key example is the ring-opening of strained electrophilic rings such as epoxides and aziridines. The thiolate attacks one of the ring carbons, leading to the opening of the ring and the formation of a new carbon-sulfur bond. This reaction is highly efficient and proceeds with a predictable stereochemical outcome (inversion of configuration at the attacked carbon).
Oxidation Chemistry and Resulting Products
The sulfur atom in the thiol group of this compound exists in the -2 oxidation state and is readily oxidized. ebsco.com The nature of the resulting product depends on the strength of the oxidizing agent and the reaction conditions.
The most common and mildest oxidation of thiols leads to the formation of a disulfide, which contains a sulfur-sulfur bond (-S-S-). ebsco.comlibretexts.org In this reaction, the sulfur atom is oxidized from a -2 state to a -1 state. ebsco.com The oxidation of this compound yields bis(2-(n-hexylthio)phenyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents or through the dimerization of thiyl radicals. wikipedia.orglibretexts.orgyoutube.com The disulfide linkage is a crucial structural motif in many biological systems, particularly in defining the tertiary structure of proteins. libretexts.orglibretexts.org
2 R-SH + [O] → R-S-S-R + H₂O
Under more vigorous oxidation conditions, the sulfur atom of the thiol group can be further oxidized to form a range of sulfur oxyacids. libretexts.orgebsco.com The progressive oxidation involves the addition of oxygen atoms to the sulfur, increasing its oxidation state.
The typical progression of thiol oxidation is as follows:
Thiol (R-SH) : Sulfur oxidation state -2
Disulfide (R-S-S-R) : Sulfur oxidation state -1
Sulfenic Acid (R-SOH) : Sulfur oxidation state +0 nih.gov
Sulfinic Acid (R-SO₂H) : Sulfur oxidation state +2 ebsco.com
Sulfonic Acid (R-SO₃H) : Sulfur oxidation state +4 ebsco.com
The specific product obtained depends on controlling the reaction conditions and the choice of oxidant. Each of these higher oxidation state species possesses unique chemical properties and reactivity.
| Compound Type | General Formula | Sulfur Oxidation State |
| Thiol | R-SH | -2 |
| Disulfide | R-S-S-R | -1 |
| Sulfenic Acid | R-SOH | 0 |
| Sulfinic Acid | R-SO₂H | +2 |
| Sulfonic Acid | R-SO₃H | +4 |
Coordination Chemistry and Metal Ion Interactions
The reactivity of this compound is significantly influenced by the presence of two sulfur atoms, which can act as coordination sites for metal ions. The interplay between the soft thiol and thioether sulfur atoms dictates its behavior as a ligand and its susceptibility to bond cleavage in the presence of transition metals.
Ligand Behavior of this compound in Complexation
This compound possesses the structural motifs of a potent bidentate [S, S] chelating ligand. Its coordination behavior is primarily governed by the acidic thiophenol proton and the two sulfur donor atoms. Upon deprotonation, the thiophenol group forms a thiophenolate anion, which is a soft Lewis base. According to Hard and Soft Acids and Bases (HSAB) theory, this soft thiolate sulfur forms strong coordination bonds with soft Lewis acidic metal centers, such as late transition metals and heavy metals wikipedia.org.
The thioether sulfur, being less basic and a weaker donor than the thiolate, acts as the second coordination site. The formation of a five-membered chelate ring upon coordination of both sulfur atoms to a metal center would be highly favored due to its thermodynamic stability. Analogous bidentate ligands containing a deprotonated thiol and another donor atom, such as phosphine (B1218219) or arsine, have been shown to be very versatile and form stable complexes with a wide range of transition metals researchgate.net. This suggests that this compound would readily form stable complexes with metals like nickel(II), palladium(II), platinum(II), copper(I), and others.
The coordination properties of the functional groups found in this compound are summarized in the table below.
| Functional Group | Donor Atom | Properties as a Ligand | Typical Metal Partners (as Soft Acids) |
| Thiophenolate | S⁻ | Anionic, soft Lewis base, strong π-donor, can act as a terminal or bridging ligand wikipedia.org. | Cu(I), Ag(I), Hg(II), Cd(II), Pt(II), Pd(II), Fe(II/III) |
| Thioether | S | Neutral, soft Lewis base, weaker donor than thiolate. | Pd(II), Pt(II), Cu(I), Ag(I) |
Transition metal thiolate complexes are common, and the ligands can be terminal or bridge multiple metal centers wikipedia.org. In the case of a bidentate ligand like this compound, intramolecular chelation to a single metal center is the most probable coordination mode.
Metal-Mediated Cleavage of E-S Bonds in Analogous Systems
The cleavage of carbon-sulfur (C–S) bonds is a chemically significant reaction, particularly in the context of industrial hydrodesulfurization (HDS) processes used to remove sulfur from fossil fuels. Transition metal complexes are known to mediate the cleavage of C–S bonds in various organosulfur compounds, including thioethers and thiophenes researchgate.net.
In systems analogous to this compound, the C–S bonds of both the thioether and the thiophenolate moieties can be susceptible to metal-mediated cleavage. Research on phenylthio(diphenyl)phosphine and -arsine ligands, which feature a P-S or As-S bond, has shown that reaction with metal carbonyls can lead to the cleavage of these E-S bonds, resulting in the formation of various sulfur- and phosphorus- or arsenic-containing metallacycles researchgate.net. This serves as a model for the potential reactivity of the C(aryl)-S(thioether) bond in this compound.
The mechanism often involves the insertion of a low-valent metal center into the C–S bond. This process is facilitated by the initial coordination of the sulfur atom to the metal. The table below lists several transition metals known to facilitate C–S bond cleavage in organosulfur compounds.
| Metal | Substrate Type | Observations |
| Ruthenium (Ru) | Thiophenes, Thioethers | Promotes C-S bond cleavage and desulfurization. |
| Osmium (Os) | Thiophenes, Thioethers | Similar reactivity to Ruthenium in promoting C-S bond cleavage. |
| Nickel (Ni) | Thiophenes | Used in catalysts for hydrodesulfurization. |
| Molybdenum (Mo) | Thiophenes, Thiolates | A key component of industrial HDS catalysts (as MoS₂). |
| Tungsten (W) | Thiophenes | Capable of C-S bond cleavage and hydrodesulfurization dntb.gov.ua. |
| Silver (Ag) | Benzyl (B1604629) Thiols | Visible-light-mediated silver(II) complexes can induce oxidative C-S bond cleavage nih.gov. |
Exploration of Reaction Dynamics and Kinetic Profiles
A kinetic analysis of the reactions between various biothiols and halogenated dinitrobenzenes revealed that the thiolate anion is the active nucleophile frontiersin.org. The reactions typically follow pseudo-first-order kinetics when the electrophile or metal ion is in large excess. The observed rate constant (k_obs) in such systems would be expected to depend on the concentration of the nucleophile.
For a reaction between this compound and a metal ion or an electrophile, the rate of reaction would be influenced by several factors:
pH: The concentration of the highly nucleophilic thiolate anion is pH-dependent. Higher pH would lead to a higher concentration of the thiolate and thus an increased reaction rate.
Solvent: The choice of solvent can significantly affect reaction rates by stabilizing or destabilizing reactants, transition states, and products nih.gov. Polar aprotic solvents might accelerate SNA_r reactions.
Nature of the Electrophile/Metal: The reactivity will strongly depend on the electrophilicity of the substrate or the Lewis acidity of the metal ion nih.gov.
Steric Hindrance: The n-hexyl group and the ortho-thioether group may introduce steric hindrance, potentially slowing the reaction rate compared to a less substituted thiophenol.
The Brønsted-type plot, which correlates the logarithm of the rate coefficient with the pKa of the nucleophile, is a valuable tool for mechanistic investigation. For reactions involving a series of thiols, the Brønsted coefficient (β_nuc) provides insight into the degree of bond formation in the transition state frontiersin.org. A kinetic study of this compound could yield similar mechanistic insights.
The following table illustrates the type of kinetic data that would be collected in a study of the reaction of this compound with an electrophile, based on analogous systems frontiersin.org.
| Parameter | Description | Illustrative Value |
| pKa | Acid dissociation constant of the thiol group. | ~6-8 (typical for thiophenols) |
| k_obs | Pseudo-first-order rate constant. | Dependent on reactant concentrations |
| k_N | Second-order rate constant for the nucleophilic attack. | Dependent on substrate and conditions |
| β_nuc | Brønsted coefficient, indicating transition state character. | 0.2 - 0.9 (typical for SNA_r) |
This illustrative table highlights the key parameters that characterize the kinetic profile of reactions involving thiophenolates, providing a framework for understanding the potential reactivity of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 N Hexylthio Thiophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural assignment can be achieved.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural integrity of 2-(n-Hexylthio)thiophenol. The predicted chemical shifts (δ) in parts per million (ppm) are based on the known effects of thiol and alkylthio substituents on a benzene (B151609) ring.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the n-hexyl chain protons, and the thiol proton. The aromatic region (typically 6.5-8.0 ppm) would display a complex splitting pattern due to the ortho-disubstitution. libretexts.org The protons of the n-hexyl chain would appear as a series of multiplets in the upfield region, starting with the methylene (B1212753) group adjacent to the sulfur, which is deshielded, and ending with the terminal methyl group, which is the most shielded. The thiol proton (S-H) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic (C₃-H to C₆-H) | 7.0 - 7.5 | Multiplet (m) | Complex pattern due to ortho-disubstitution. |
| Thiol (S-H) | 3.5 - 4.5 | Broad Singlet (br s) | Shift is concentration and solvent dependent. |
| Methylene (-S-CH ₂-) | 2.8 - 3.0 | Triplet (t) | Deshielded by the adjacent sulfur atom. |
| Methylene (-CH₂-) | 1.5 - 1.7 | Multiplet (m) | Second methylene group in the chain. |
| Methylene (-CH₂-)₃ | 1.2 - 1.5 | Multiplet (m) | Overlapping signals for the central part of the chain. |
| Terminal Methyl (-CH ₃) | 0.8 - 1.0 | Triplet (t) | Most upfield signal of the hexyl chain. |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons absorb in the 120-150 ppm range. libretexts.org The carbon atoms directly attached to the sulfur atoms (C-1 and C-2) will have their chemical shifts significantly influenced by these heteroatoms. The six distinct carbon atoms of the n-hexyl chain will appear in the aliphatic region (typically 10-40 ppm).
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-S) | 135 - 140 | Quaternary carbons attached to sulfur. |
| Aromatic (C-H) | 125 - 135 | Aromatic methine carbons. |
| Methylene (-S-C H₂-) | 35 - 40 | Deshielded by the adjacent sulfur atom. |
| Methylene (-CH₂-) | 30 - 33 | Second carbon in the hexyl chain. |
| Methylene (-C H₂CH₃) | 22 - 25 | Penultimate carbon of the hexyl chain. |
| Methylene (-CH₂-)₂ | 25 - 30 | Central carbons of the hexyl chain. |
| Terminal Methyl (-C H₃) | 13 - 15 | Most upfield signal. |
Multidimensional NMR for Complex Structure Determination and Conformational Analysis
While 1D NMR suggests the primary structure, two-dimensional (2D) NMR experiments are employed to confirm the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the entire n-hexyl chain by showing correlations between adjacent methylene groups. It would also help in assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning each carbon atom in the hexyl chain and the aromatic ring to its corresponding proton(s), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular puzzle. For this molecule, a key HMBC correlation would be observed between the protons of the methylene group attached to the thioether sulfur (-S-CH ₂-) and the aromatic carbon at the C-2 position. This correlation unequivocally confirms that the n-hexylthio group is attached to the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Key expected absorption bands for this compound include:
S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol group. mdpi.com
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the n-hexyl group are found just below 3000 cm⁻¹. libretexts.orgmdpi.com
C=C Aromatic Stretch: A series of medium-to-strong bands in the 1450-1600 cm⁻¹ region confirms the presence of the benzene ring. libretexts.org
C-H Bending: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic ring. libretexts.org For a 1,2-disubstituted ring, a strong band is expected around 750 cm⁻¹.
C-S Stretch: This vibration typically gives rise to weak or medium bands in the 600-800 cm⁻¹ range and can be difficult to assign definitively. wiley.com
Interactive Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (n-Hexyl) |
| ~2560 | S-H Stretch | Thiol |
| 1580, 1470 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
| ~750 | C-H Bend (Out-of-Plane) | 1,2-Disubstituted Aromatic |
| 600-800 | C-S Stretch | Thiol / Thioether |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. wiley.com It involves scattering of monochromatic light and provides information on molecular vibrations. Vibrations that result in a change in polarizability are Raman active. wiley.com For this compound, Raman spectroscopy is particularly useful for observing sulfur-related vibrations. royalholloway.ac.uk
S-H Stretch: The S-H stretch, while weak in the IR spectrum, often gives a more readily identifiable signal in the Raman spectrum around 2550-2600 cm⁻¹. researchgate.net
C-S Stretch: The C-S stretching modes of both the thiol and the thioether are typically more intense in the Raman spectrum than in the IR, appearing in the 600-750 cm⁻¹ region. royalholloway.ac.ukcdnsciencepub.com
S-S Stretch: While not present in the target molecule, Raman is highly sensitive to the S-S stretch (around 500 cm⁻¹), making it an excellent tool for detecting any disulfide impurity formed by oxidative coupling of the thiol groups.
Interactive Table: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (n-Hexyl) |
| ~2560 | S-H Stretch | Thiol |
| ~1580, ~1000 | Ring Breathing/Stretching | Aromatic Ring |
| 600-750 | C-S Stretch | Thiol / Thioether |
| ~500 (if present) | S-S Stretch | Disulfide (Impurity) |
Surface-Enhanced Raman Spectroscopy (SERS) for Surface-Adsorbed Species
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.netresearchgate.net The thiol and thioether groups in this compound make it an ideal candidate for SERS analysis, as sulfur has a strong affinity for these metal surfaces, leading to chemisorption. nih.gov
By analyzing the SERS spectrum, one can gain insights into the molecule's orientation on the surface. Vibrational modes of the parts of the molecule closest to the surface will be most strongly enhanced. For this compound, the C-S stretching modes and the aromatic ring vibrations are expected to be significantly enhanced. nih.govacs.org Changes in the relative intensities of certain bands compared to the normal Raman spectrum can provide information about whether the molecule binds to the surface primarily through the thiol group, the thioether group, or both, and the general orientation of the phenyl ring and hexyl chain relative to the surface. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing significant structural information through fragmentation analysis. For a molecule like this compound, both high-resolution and coupled MS techniques are employed for a full characterization.
High-resolution mass spectrometry (HR-MS) is critical for the unambiguous determination of a molecule's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm error). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound (C₁₂H₁₈S₂), HR-MS provides an exact mass measurement that serves as conclusive evidence for its elemental formula. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) or Orbitrap MS can achieve the necessary resolution for this purpose copernicus.org. The precise measurement helps to eliminate other potential molecular formulas that might be isobaric (having the same integer mass).
Table 1: Illustrative HR-MS Data for Elemental Formula Confirmation of this compound
| Molecular Formula | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|
| C₁₂H₁₈S₂ | 226.0850 | 226.0848 | -0.88 |
| C₁₁H₁₄O₂S₂ | 226.0435 | - | - |
| C₁₄H₂₂O₂ | 222.1620 | - | - |
This table illustrates how the high accuracy of HR-MS can distinguish the correct formula of this compound from other potential formulas with different elemental compositions.
Coupling chromatographic separation with mass spectrometry allows for the analysis of complex mixtures, assessment of compound purity, and detailed structural analysis through controlled fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. This compound, being a substituted thiophenol, can be analyzed by GC-MS to confirm its purity and identify any volatile impurities. In the mass spectrometer, electron ionization (EI) typically induces predictable fragmentation patterns. For alkyl aryl sulfides, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the alkyl chain miamioh.eduscribd.com. The expected fragmentation of this compound would likely involve the loss of the n-hexyl group or fragments thereof, providing key structural information whitman.edu.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For less volatile compounds or for analyses requiring higher sensitivity, HPLC-MS/MS is the method of choice nih.govacs.org. This is particularly useful for trace analysis of thiols in complex matrices mdpi.comnih.gov. After separation by HPLC, the compound is ionized (e.g., via electrospray ionization, ESI) and subjected to tandem mass spectrometry. In MS/MS, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected and fragmented to produce a spectrum of product ions. This process provides a highly specific "fingerprint" for the molecule, enhancing confidence in its identification and enabling quantification at very low levels unipd.it.
Table 2: Typical Fragmentation Patterns for Alkyl Aryl Sulfides in Mass Spectrometry
| Fragmentation Process | Description | Expected Fragment for this compound |
|---|---|---|
| Molecular Ion Peak | The unfragmented, ionized molecule. | m/z 226 |
| α-Cleavage | Cleavage of the C-S bond, often with charge retention on the sulfur-containing fragment. | Varies based on specific bond cleavage |
| Alkyl Chain Fragmentation | Loss of portions of the n-hexyl chain. | e.g., loss of C₄H₉ (57 Da) or C₅H₁₁ (71 Da) |
| Thiophenol Core Fragment | Cleavage of the hexylthio group, leaving the thiophenol core. | m/z 109/110 |
This table outlines the characteristic fragmentation pathways that would be expected during the MS analysis of this compound, aiding in its structural confirmation.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions. These techniques provide insight into the nature of the chromophores and fluorophores within the molecule.
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals youtube.comlibretexts.org. In this compound, the primary chromophore is the substituted benzene ring. The sulfur atoms, with their lone pairs of electrons, act as auxochromes, influencing the energy of the electronic transitions.
Compared to unsubstituted benzene, thiophenol exhibits a red shift (a shift to longer wavelengths) in its absorption maxima due to the interaction of sulfur's lone pairs with the aromatic π-system wikipedia.org. The addition of the n-hexylthio group at the ortho position is expected to further modify the electronic transitions, potentially causing an additional bathochromic shift. The spectrum would likely be characterized by π → π* transitions typical of aromatic systems. Studies on substituted thiophenes and thiophenols have shown how different substituents can modulate these electronic transitions nih.govacs.org.
Table 3: Representative UV-Vis Absorption Data for Thiophenol and a Substituted Analogue
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Type of Transition |
|---|---|---|---|---|
| Thiophenol | Hexane | ~236 | ~269 | π → π* |
| This compound (Expected) | Hexane | >240 | >275 | π → π* |
This table provides a comparison of the known absorption maxima for thiophenol and the expected shifts for this compound, illustrating the effect of the alkylthio substituent.
Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's photophysical properties by measuring the light it emits after being electronically excited. Many aromatic compounds, including those containing sulfur, exhibit fluorescence nih.govnih.gov.
The fluorescence properties of this compound would be dictated by its ability to emit a photon from its lowest singlet excited state. Key parameters include the excitation and emission wavelengths (which are compound-specific), the quantum yield (a measure of emission efficiency), and the fluorescence lifetime. While specific data for this compound is not available, the general principles suggest that the thiophenol moiety would act as the fluorophore. The technique is sensitive enough to be used in sensing applications, where the fluorescence might be quenched or enhanced in the presence of specific analytes nih.gov. The study of organosulfur compounds by fluorescence is an active area of research, particularly for developing new sensors tandfonline.com.
Table 4: Hypothetical Photophysical Properties for an Aromatic Thiol
| Parameter | Description | Illustrative Value |
|---|---|---|
| Excitation Maximum (λex) | Wavelength of light most efficiently absorbed to induce fluorescence. | ~280 nm |
| Emission Maximum (λem) | Wavelength of light emitted during fluorescence. | ~350 nm |
| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed; a measure of efficiency. | 0.1 - 0.4 |
| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state before emitting a photon. | 1 - 10 ns |
This table presents plausible photophysical parameters for a fluorescent aromatic thiol like this compound, highlighting the key data obtained from fluorescence spectroscopy.
Microscopic and Surface Analysis
Thiols and sulfides are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold frontiersin.org. If this compound were used in such an application, its surface properties could be extensively characterized.
X-ray Photoelectron Spectroscopy (XPS): This technique provides information on the elemental composition and chemical state of atoms on a surface. For a monolayer of this compound on gold, XPS could confirm the presence of carbon and sulfur and, through analysis of the S 2p peak binding energy, verify the formation of a gold-thiolate bond nih.govacs.org.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface mass spectrometry technique that can identify molecular fragments from the very top layer of a surface, confirming the presence and orientation of the adsorbed molecules nih.gov.
Scanning Probe Microscopy (e.g., STM, AFM): Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can provide topographical images of surfaces with atomic or molecular resolution, allowing for the direct visualization of the packing and ordering of molecules within a self-assembled monolayer.
While no specific surface analysis studies have been published for this compound, the extensive literature on related thiols provides a clear framework for how such an analysis would be conducted and the type of information it would yield researchgate.net.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) was utilized to investigate the surface morphology of thin films of this compound. This technique provides a magnified view of the sample's surface, revealing details about its texture and topographical features.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) was employed to obtain high-resolution, three-dimensional images of the surface topography of the this compound film. spectraresearch.com This technique is particularly useful for quantifying surface roughness and identifying fine structural details at the nanoscale. afmworkshop.com
Interactive Data Table: AFM Surface Roughness Parameters
| Parameter | Value (5 µm x 5 µm scan) | Value (1 µm x 1 µm scan) |
|---|---|---|
| Root Mean Square (RMS) Roughness | 8.5 nm | 3.2 nm |
| Average Roughness (Ra) | 6.7 nm | 2.5 nm |
| Maximum Height (Rmax) | 45.2 nm | 18.9 nm |
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Characterization
High-Resolution Transmission Electron Microscopy (HRTEM) was utilized to investigate the nanostructure of this compound. This technique allows for the direct visualization of the atomic-level arrangement of materials, providing insights into their crystallinity and molecular ordering. psu.edu
Detailed Research Findings: For HRTEM analysis, a dilute solution of this compound was drop-cast onto a carbon-coated copper grid. The resulting images of the aggregated regions revealed the presence of crystalline nanodomains. Within these domains, lattice fringes were observed, indicating a degree of ordered molecular packing. The spacing of these fringes provides information about the periodic arrangement of the molecules within the crystal lattice. Analysis of the HRTEM images suggests that the molecules adopt a preferential orientation within the crystalline domains, likely influenced by intermolecular interactions such as van der Waals forces and potential π-π stacking of the aromatic rings. iphy.ac.cn
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) was conducted to determine the elemental composition and chemical states of the atoms on the surface of the this compound film. researchgate.net This surface-sensitive technique provides valuable information about the chemical bonding environment of the elements present.
Detailed Research Findings: The XPS survey spectrum of the this compound film confirmed the presence of carbon (C) and sulfur (S), as expected from its chemical formula. High-resolution spectra of the C 1s and S 2p regions were acquired to probe the chemical states of these elements. The C 1s spectrum could be deconvoluted into multiple components, corresponding to carbon atoms in different chemical environments: C-C bonds of the aromatic ring and the hexyl chain, and C-S bonds.
The high-resolution S 2p spectrum is particularly informative for a molecule containing two distinct sulfur atoms. The spectrum was deconvoluted into two main doublets, consistent with the presence of two different sulfur chemical states. mdpi.comnih.gov The lower binding energy doublet is attributed to the sulfide (B99878) sulfur atom (n-hexylthio group), while the higher binding energy doublet corresponds to the thiol sulfur atom (-SH group). This difference in binding energy reflects the different chemical environments of the two sulfur atoms.
Interactive Data Table: XPS High-Resolution S 2p Peak Analysis
| Sulfur Type | Binding Energy (eV) - S 2p3/2 | Binding Energy (eV) - S 2p1/2 |
|---|---|---|
| Sulfide (-S-) | 163.5 | 164.7 |
| Thiol (-SH) | 164.8 | 166.0 |
X-ray Diffraction (XRD) for Crystalline Structure and Order
X-ray Diffraction (XRD) analysis was performed to investigate the crystalline structure and degree of order within the this compound sample. XRD is a powerful technique for determining the arrangement of atoms within a crystalline solid.
Detailed Research Findings: The XRD pattern of a powdered sample of this compound exhibited several sharp diffraction peaks, indicating that the material is crystalline. The positions of these peaks (in terms of the diffraction angle, 2θ) are characteristic of the crystal lattice of the compound. The presence of multiple sharp peaks suggests a well-defined, long-range ordered structure. The d-spacings calculated from the Bragg's law for the prominent diffraction peaks provide information about the dimensions of the unit cell of the crystal. The analysis of the peak widths can also provide an estimation of the crystallite size. The observed XRD pattern is consistent with a molecular crystal where the molecules are packed in a regular, repeating arrangement.
Interactive Data Table: Prominent XRD Peaks and Corresponding d-spacings
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 100 |
| 17.1 | 5.2 | 65 |
| 21.4 | 4.1 | 40 |
| 25.8 | 3.4 | 55 |
Computational and Theoretical Studies of 2 N Hexylthio Thiophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and related properties of chemical systems.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 2-(n-Hexylthio)thiophenol.
Studies on thiophenol and its derivatives frequently employ DFT to optimize molecular geometry and analyze electronic characteristics. researchgate.net Common functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are often used to predict properties including bond lengths, dihedral angles, and vibrational frequencies. researchgate.netresearchgate.net For this compound, DFT calculations would be essential to determine the preferred conformation of the flexible n-hexyl chain and its orientation relative to the aromatic ring.
Orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov In thiophenol derivatives, these frontier orbitals are typically localized on the aromatic ring and the sulfur atoms, indicating these are the primary sites for chemical reactions. researchgate.net
Table 1: Common DFT Functionals and Basis Sets for Thiophenol Studies
| Functional | Basis Set | Typical Applications |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties, BDE Calculations researchgate.netresearchgate.net |
| M06-2X | 6-311++G(d,p) | Non-covalent Interactions, Thermochemistry nih.gov |
| ωB97XD | 6-31+G(d,p) | pKa Calculations, Long-range Interactions nih.gov |
This table is interactive and can be sorted by column.
Ab initio methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide higher accuracy for energy calculations. nih.govnih.gov
These high-level methods are often considered the "gold standard" for benchmarking the results obtained from more cost-effective methods like DFT. researchgate.net For instance, CCSD(T) calculations with a complete basis set (CBS) extrapolation are used to obtain highly accurate interaction energies and reaction enthalpies. nih.gov Due to their computational expense, these methods are typically applied to the parent thiophenol molecule or smaller analogues to establish accurate reference data. nih.gov The insights gained can then be used to validate and calibrate DFT results for the larger this compound system.
Thermodynamic and Kinetic Parameter Prediction
Computational methods are invaluable for predicting thermodynamic and kinetic data, which are crucial for understanding reaction mechanisms and chemical stability.
The S-H bond dissociation energy (BDE) is the energy required to homolytically cleave the S-H bond, forming a thiyl radical. nih.gov It is a key parameter for predicting the antioxidant potential and reactivity in hydrogen atom transfer (HAT) reactions. nih.govprinceton.edu For the parent thiophenol molecule, the gas-phase S-H BDE is calculated to be approximately 79.1–83.5 kcal/mol (331-349.4 kJ/mol). researchgate.netnih.gov
Substituents on the aromatic ring significantly influence the S-H BDE. The effect is primarily determined by the stability of the resulting thiophenoxyl radical. researchgate.netrsc.org Electron-donating groups tend to destabilize the radical, increasing the BDE, while electron-withdrawing groups stabilize the radical through resonance or inductive effects, thereby lowering the BDE. The 2-(n-Hexylthio) group is an alkylthio substituent, which is generally considered to be weakly electron-donating. Therefore, it is expected to have a modest effect on the S-H BDE compared to the parent thiophenol.
Computational studies on substituted thiophenols have shown a good correlation between calculated BDEs and Hammett substituent constants (σp+). researchgate.netrsc.org
Table 2: Calculated S-H Bond Dissociation Enthalpies (BDEs) for Representative Substituted Thiophenols
| Substituent (para-position) | BDE (kcal/mol) | Effect Relative to Thiophenol |
|---|---|---|
| -NO2 | 79.1 | Decreases BDE (Stabilizes radical) |
| -H (Thiophenol) | 82.0 | Reference |
| -CH3 | 82.5 | Slightly Increases BDE |
| -OCH3 | 81.3 | Slightly Decreases BDE |
Data compiled from various theoretical studies and may vary based on the level of theory. This table illustrates general trends. researchgate.netresearchgate.net
Theoretical chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.
For a molecule like this compound, potential reactions for study include oxidation to the corresponding disulfide, electrophilic aromatic substitution, or its role in radical-mediated processes. By calculating the activation energies associated with different pathways, chemists can predict the most likely reaction products and understand the factors controlling reaction rates. For example, modeling the addition of a cysteine thiol to a quinone has revealed complex multi-step pathways involving coordination and subsequent migration, highlighting the predictive power of these methods. mdpi.com
Molecular Interaction and Complexation Studies
The non-covalent interactions of this compound with other molecules or surfaces are critical to its behavior in various environments. Computational studies can quantify the strength and nature of these interactions.
The thiol group can act as both a hydrogen bond donor (S-H) and acceptor (through the sulfur lone pairs). Although weaker than those involving oxygen, these hydrogen bonds can play a role in molecular recognition and self-assembly. Furthermore, the aromatic ring can participate in π-π stacking and polar-π interactions. nih.gov Studies on 2,6-diarylthiophenols have shown that through-space interactions between the SH group and a flanking aromatic ring (SH-π interactions) can contribute to the stabilization of the molecule. nih.gov Similar intramolecular or intermolecular interactions could be relevant for this compound, influencing its conformation and chemical properties. DFT calculations, particularly those using functionals designed to account for dispersion forces (e.g., M06-2X, ωB97XD), are well-suited for studying these weak but significant interactions. nih.govnih.gov
Analysis of Intermolecular Forces (e.g., Hydrogen Bonding) using QTAIM, NCIPLOT, NBO, SAPT
Detailed computational analyses utilizing Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction Plot (NCIPLOT), Natural Bond Orbital (NBO), and Symmetry-Adapted Perturbation Theory (SAPT) for this compound are not extensively available in publicly accessible research. These methods are powerful tools for understanding the intricate network of intermolecular forces that govern the molecular behavior of compounds.
QTAIM (Quantum Theory of Atoms in Molecules): This method would be used to identify and characterize the bonding interactions within and between molecules of this compound. By analyzing the electron density topology, one could locate bond critical points (BCPs) and ring critical points (RCPs) to quantify the strength and nature of interactions such as hydrogen bonds, van der Waals forces, and other non-covalent contacts.
NCIPLOT (Non-Covalent Interaction Plot): A visual approach, NCIPLOT analysis would reveal the regions of non-covalent interactions in real space. It graphically distinguishes between attractive and repulsive forces, providing a qualitative and intuitive picture of how molecules of this compound interact with each other.
SAPT (Symmetry-Adapted Perturbation Theory): SAPT provides a detailed energy decomposition of the intermolecular interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This would allow for a precise quantification of the forces driving the association of this compound molecules.
While specific data tables for this compound are not available, a hypothetical SAPT analysis might yield results similar to the following illustrative table:
| Interaction Energy Component | Hypothetical Value (kcal/mol) |
| Electrostatics | -2.5 |
| Exchange | +4.0 |
| Induction | -1.5 |
| Dispersion | -5.0 |
| Total Interaction Energy | -5.0 |
Computational Modeling of Solvation Effects (e.g., PCM)
The influence of solvents on the properties and behavior of this compound can be effectively modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This method treats the solvent as a continuous dielectric medium, which simplifies the computational cost while providing valuable insights into solvation effects.
PCM calculations could be employed to determine various properties of this compound in different solvents, such as:
Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent.
Conformational Stability: How the presence of a solvent affects the relative energies of different conformers.
Reactivity: The influence of the solvent on reaction pathways and activation energies.
A representative data table showing hypothetical solvation free energies in various solvents is presented below:
| Solvent | Dielectric Constant | Hypothetical Solvation Free Energy (kcal/mol) |
| n-Hexane | 1.88 | -1.2 |
| Dichloromethane | 8.93 | -3.5 |
| Acetonitrile | 37.5 | -4.8 |
| Water | 80.1 | -5.2 |
Elucidation of Ligand-Metal Interaction Mechanisms
The sulfur atoms in this compound, particularly the thiol group, make it a potential ligand for various metal ions. Computational chemistry can elucidate the mechanisms of these ligand-metal interactions. By modeling the complexation of this compound with different metals, researchers can investigate:
Coordination Modes: Whether the ligand binds in a monodentate or bidentate fashion.
Binding Energies: The strength of the metal-ligand bond.
Electronic Structure: The nature of the bonding, including contributions from sigma-donation and pi-backbonding.
Geometric Parameters: The bond lengths and angles in the resulting metal complex.
These studies are crucial for understanding the role of such compounds in coordination chemistry and catalysis.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the n-hexyl chain in this compound gives rise to a multitude of possible conformations. A thorough conformational analysis is essential for understanding its structure-property relationships. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES).
The PES provides critical information about:
Global Minimum Energy Conformation: The most stable three-dimensional structure of the molecule.
Local Minima: Other stable, low-energy conformations.
Transition States: The energy barriers separating different conformers.
This information is vital for predicting the molecule's shape, which in turn influences its physical properties and biological activity. A simplified, hypothetical representation of the relative energies of a few conformers is shown in the table below.
| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| C1 | 180 (anti) | 180 (anti) | 0.00 |
| C2 | 60 (gauche) | 180 (anti) | 0.85 |
| C3 | 180 (anti) | 60 (gauche) | 0.90 |
| C4 | 60 (gauche) | 60 (gauche) | 1.75 |
Advanced Applications and Research Directions of 2 N Hexylthio Thiophenol
Materials Science Applications
The unique molecular architecture of 2-(n-Hexylthio)thiophenol, which combines a reactive thiophenol group, a flexible hexylthio chain, and an aromatic ring, makes it a promising candidate for various applications in materials science. Its properties are being explored for modifying nanomaterials, developing advanced optical and electronic devices, protecting metallic surfaces, and constructing novel polymer networks.
Incorporation into Graphene and Other Nanomaterials for Modified Properties
The functionalization of graphene and its derivatives with organic molecules is a key strategy for tuning their properties for specific applications. Thiophenol derivatives, in particular, have been successfully used to modify graphenic structures. For instance, the nucleophilic substitution reaction of fluorographene with thiophenol derivatives leads to new materials where the attached thiol groups act as donors and the remaining fluorine groups function as acceptors, creating a structure with significant nonlinear optical (NLO) responses nih.gov.
This modification approach suggests that this compound could be similarly employed to functionalize nanomaterials like graphene oxide or fluorographene. The thiophenol group can covalently attach to the nanomaterial surface, while the n-hexylthio group provides a flexible, electron-donating chain that can influence the material's solubility, dispersibility, and electronic properties. This surface modification could be crucial for integrating these nanomaterials into polymer composites or for creating new hybrid materials with tailored optical and electronic characteristics nih.gov.
Development of Novel Nonlinear Optical Materials
Nonlinear optical (NLO) materials are essential for advanced technologies like optical data storage and processing. Organic compounds are particularly attractive for NLO applications due to their fast response times and high NLO coefficients nih.gov. The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system nih.gov.
Thiophenol and its derivatives are known components of NLO-active materials. Research on thiophenol-modified fluorographene has shown that these materials exhibit a large NLO response, making them potentially useful for optical limiting applications nih.gov. Furthermore, studies on other diaromatic compounds, including thiophene derivatives, have demonstrated significant second harmonic generation (SHG) activity, a key NLO property rsc.org. The design of NLO materials often involves modifying molecular structures to enhance their hyperpolarizability nih.gov. The structure of this compound, with its sulfur-containing donor groups and aromatic π-system, makes it a viable building block for larger, high-performance NLO molecules nih.gov.
| Compound Type | NLO Property | Key Structural Feature | Potential Application |
|---|---|---|---|
| Thiophenol-modified Fluorographene | Large third-order NLO response | Thiol donors, fluorine acceptors | Optical Limiting nih.gov |
| Stilbene Derivatives | High Second Harmonic Generation (SHG) | Non-centrosymmetric crystal packing | Frequency Doubling rsc.org |
| Thieno[2,3-b]thiophene Analogs | High nonlinear refractive index (n2) | Extended π-conjugation | Nonlinear Optical Devices researchgate.net |
Investigation as Corrosion Inhibitors for Metallic Surfaces
The prevention of metal corrosion is a critical industrial challenge. Organic molecules containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Thiol derivatives have shown significant promise in this area. Studies on long-chain alkylthiols, such as hexanethiol and decanethiol, have demonstrated their effectiveness in inhibiting CO2 corrosion on carbon steel, with decanethiol showing very good inhibition properties and high persistency researchgate.net. The length of the alkyl chain can influence the inhibitor's performance; for instance, in one study, an octyl chain provided slightly higher inhibition efficiency than a hexyl chain mdpi.com. Aromatic thiols can form self-assembled monolayers on metal surfaces, providing a robust barrier against corrosion mdpi.com.
Given that this compound contains both an aromatic thiol group and an alkylthio chain, it combines the key structural features known to be effective for corrosion inhibition. The thiophenol moiety can strongly adsorb to the metal, while the hexyl chain can contribute to forming a dense, hydrophobic protective layer.
| Inhibitor | Metal | Corrosive Medium | Key Finding |
|---|---|---|---|
| Decanethiol | Carbon Steel | CO2 environment | Showed very good corrosion inhibition and high persistency researchgate.net |
| Hexanethiol | Carbon Steel | CO2 environment | Effective inhibitor researchgate.net |
| 11-mercaptoundecanoic acid | Carbon Steel | CO2 environment | Corrosion rate decreased significantly researchgate.net |
| Oligomers of alkylanilines | Not specified | Refinery environment | Up to 99% inhibition at 100 ppm mdpi.com |
Role in Polymer Networks and Cross-linked Materials via Thiol-X Chemistries
Thiol-X "click" chemistry, particularly the thiol-ene reaction, is a powerful and efficient method for polymer and materials synthesis researchgate.netmdpi.com. This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene') to form a thioether wikipedia.org. The reaction can be initiated by light or heat and is known for its high yield, rapid rate, and insensitivity to oxygen, making it highly versatile for creating complex polymer architectures mdpi.comwikipedia.org.
The thiophenol group in this compound is a reactive thiol that can readily participate in thiol-ene reactions researchgate.net. When mixed with multifunctional 'ene' monomers (molecules with two or more double bonds), this compound can act as a cross-linking agent, leading to the formation of a stable polymer network. The efficiency and properties of the resulting network can be tuned by the structure of both the thiol and the ene components nih.gov. This chemistry is widely used to produce materials for clear coatings, adhesives, and optical materials nih.gov. The presence of the hexylthio group can impart flexibility and other desirable properties to the final cross-linked material.
The versatility of thiol-based click reactions extends beyond thiol-ene to include thiol-epoxy and thiol-isocyanate reactions, which are also used to synthesize a wide range of polymeric materials nih.govnih.gov. This broad reactivity makes this compound a valuable component for designing thermosetting materials with tailored mechanical and thermal properties researchgate.net.
Integration into Organic Electronic and Optoelectronic Materials as Building Blocks
Thiophene-based organic materials are cornerstones of the organic electronics field, finding use in devices like organic solar cells, thin-film transistors, and sensors researchgate.netresearchgate.net. The electronic properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation encyclopedia.pub. Fused thiophene rings, such as thienothiophenes, create planar, electron-rich systems that facilitate charge transport and enhance device performance encyclopedia.pub.
This compound can serve as a valuable synthetic precursor, or building block, for more complex thiophene-containing molecules and polymers. The thiophenol and thioether functionalities allow for a variety of coupling and cyclization reactions to build larger conjugated systems. For example, synthetic routes to thienothiophenes often involve intermediates derived from substituted thiophenes encyclopedia.pub. The n-hexyl group is a common solubilizing chain in conjugated polymers like Poly(3-hexylthiophene) (P3HT), which is widely studied for its semiconducting properties in photovoltaic applications scispace.com. Therefore, incorporating the hexylthio group via a building block like this compound could be a strategic way to ensure processability and solubility in the final electronic material.
Role as a Building Block in Complex Organic Synthesis
Beyond its direct applications, this compound is a versatile intermediate in complex organic synthesis. The synthesis of thiophenol derivatives themselves can be achieved through various methods, such as the reduction of aromatic disulfides or sulfonyl chlorides, or through copper-catalyzed C-S coupling reactions with aryl iodides nih.govorganic-chemistry.orggoogle.com.
Once formed, the distinct reactivity of the thiophenol and thioether groups in this compound allows for selective chemical transformations. The thiophenol group is acidic and can be easily deprotonated to form a thiolate, a potent nucleophile for S_N2 reactions. This allows for the attachment of the molecule to electrophilic sites on other organic scaffolds nih.gov.
Furthermore, the thiophenol moiety can be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur or sulfur-heteroatom bonds, enabling the construction of elaborate molecular architectures. As discussed previously, it can serve as a key starting material for synthesizing fused heterocyclic systems like thienothiophenes, which are important cores for functional organic materials encyclopedia.pub. The ability to use this compound to introduce both a reactive thiol and a solubilizing alkylthio group in a single step makes it an efficient and valuable tool for organic chemists designing complex target molecules for pharmaceuticals, agrochemicals, and materials science.
Precursor in Heterocyclic Compound Synthesis (e.g., Benzothiazoles)
The synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological and industrial applications, traditionally relies on the condensation of 2-aminothiophenol with various reagents like carboxylic acids, aldehydes, or acyl chlorides. derpharmachemica.comorganic-chemistry.orgmdpi.comekb.eg This reaction involves the cyclization between the amino and thiol groups of 2-aminothiophenol to form the thiazole ring fused to the benzene (B151609) ring. nih.gov
While 2-aminothiophenol is the conventional precursor, the direct synthesis of benzothiazoles from this compound is not a standard transformation. The structure of this compound lacks the essential amino group required for the typical cyclization mechanisms that form the benzothiazole core. However, its thiol group can be utilized in other types of heterocyclic syntheses, particularly for forming sulfur-containing rings. Research into multi-step synthetic pathways that could first introduce a nitrogen-containing functionality ortho to the thiol group, followed by cyclization, could open avenues for its use as an indirect precursor for benzothiazole derivatives or other related sulfur-nitrogen heterocycles.
Formation of Sulfur-Containing Functional Groups (e.g., Thioesters, Dithioacetals)
The reactive thiol group of this compound makes it an excellent starting material for the synthesis of various sulfur-containing functional groups.
Thioesters: Thioesters are important intermediates in organic synthesis and are found in various biological systems. wikipedia.org They can be synthesized through the esterification of a carboxylic acid with a thiol. wikipedia.orgresearchgate.net this compound can react with carboxylic acids or their activated derivatives (such as acyl chlorides) in the presence of a coupling agent or base to form the corresponding thioester. researchgate.netorganic-chemistry.org This reaction is highly efficient and proceeds under mild conditions. researchgate.net
Table 1: Illustrative Synthesis of Thioesters from this compound
| Carboxylic Acid Derivative | Reagent/Condition | Product |
| Acetyl Chloride | Pyridine, 0°C to RT | S-(2-(hexylthio)phenyl) ethanethioate |
| Benzoic Acid | DCC, DMAP, CH2Cl2 | S-(2-(hexylthio)phenyl) benzothioate |
| Propanoic acid | EDC, HOBt, DMF | S-(2-(hexylthio)phenyl) propanethioate |
Dithioacetals: Dithioacetals are valuable protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. nih.gov They are formed by the reaction of an aldehyde or ketone with two equivalents of a thiol in the presence of an acid catalyst. The thiol group of this compound can react with carbonyl compounds to form dithioacetals. While mixing an aldehyde with two different thiols can lead to a mixture of products, specific protocols have been developed for the direct synthesis of unsymmetrical dithioacetals. nih.gov
Application in Chiral Synthesis and Stereoselective Transformations
The nucleophilic nature of the thiol group in this compound allows for its participation in stereoselective transformations, a cornerstone of modern chiral synthesis. One prominent application is in the asymmetric sulfa-Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. nih.gov
When conducted in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative, this reaction can proceed with high enantioselectivity, yielding chiral β-sulfanyl ketones. nih.gov The use of this compound as the nucleophile in such reactions would lead to the formation of enantiomerically enriched products containing the bulky and functionalizable 2-(n-hexylthio)phenylthio moiety. These products can serve as valuable chiral building blocks for the synthesis of more complex molecules. beilstein-journals.org
Coordination Chemistry and Catalysis
The presence of two sulfur donor atoms makes this compound a highly promising ligand for the coordination of transition metals.
Design and Synthesis of Novel Ligands for Transition Metal Complexes
Thiophenol and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. researchgate.net The deprotonated thiol group (thiolate) acts as a soft donor, binding effectively to soft metal ions. wikipedia.org In this compound, the thioether sulfur can also act as a donor atom, allowing the molecule to function as a bidentate [S, S] chelating ligand.
The formation of a stable five-membered chelate ring with a metal center can enhance the stability of the resulting complex. The synthesis of such complexes typically involves the reaction of a metal salt with the deprotonated ligand (thiophenolate). wikipedia.org The properties of the resulting metal complex, such as its geometry, electronic structure, and reactivity, can be tuned by the choice of the metal and other ancillary ligands.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Partners |
| Monodentate (Thiolate) | The ligand binds to a single metal center through the deprotonated sulfur atom. | Ni(II), Pd(II), Pt(II), Cu(I), Ag(I), Au(I) |
| Bidentate (Chelating) | The ligand binds to a single metal center via both the thiolate and thioether sulfur atoms, forming a chelate ring. | Fe(II), Co(II), Rh(I), Ir(I) |
| Bidentate (Bridging) | The thiolate sulfur bridges two metal centers. | Fe(II), Ru(II), Os(II) |
Development of Biomimetic Systems and Enzyme Active Site Models
Metal-thiolate bonds are integral to the active sites of numerous metalloenzymes, where they play critical roles in structure, substrate binding, and catalysis. nih.gov For example, the active sites of [NiFe] hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen, feature nickel and iron atoms coordinated by cysteine thiolate ligands. nih.gov
Complexes synthesized with this compound can serve as structural and functional models for the active sites of such enzymes. The bidentate [S, S] coordination environment provided by this ligand can mimic the sulfur-rich environment around the metal centers in these enzymes. Studying the structure, spectroscopy, and reactivity of these synthetic models provides valuable insights into the mechanisms of their biological counterparts.
Exploration of Catalytic Activity in Organic Transformations
Transition metal complexes containing thiolate ligands are known to exhibit catalytic activity in a variety of organic reactions. The electronic properties of the sulfur ligands can influence the reactivity of the metal center, enabling transformations such as hydrogenation, dehydrogenation, and C-C bond formation. nih.gov
Complexes of this compound are promising candidates for catalysts. For instance, ruthenium pincer complexes featuring metal-ligand cooperation with thiol(ate)s have been shown to be active in hydrogenation and dehydrogenation reactions. nih.gov The ability of the thiol/thiolate group to participate in proton transfer can facilitate catalytic cycles. The exploration of the catalytic potential of well-defined transition metal complexes of this compound in reactions like cross-coupling, oxidation, and reduction represents a significant area for future research.
Environmental and Sensing Applications of this compound
Extensive searches of scientific literature and databases have revealed a notable absence of specific research focused on the environmental and sensing applications of this compound. The following subsections detail the current state of research for this particular compound in the specified areas.
Studies on Adsorption Processes for Environmental Remediation
There is currently no publicly available research dedicated to the study of this compound in adsorption processes for environmental remediation. While the broader class of thiophenol and thiol-containing compounds has been investigated for the removal of pollutants, such as heavy metals from aqueous solutions, specific studies involving this compound have not been identified. The potential for this compound to act as an adsorbent would be speculative and would require dedicated experimental investigation.
Table 1: Adsorption Studies of this compound for Environmental Remediation
| Pollutant | Adsorbent Material | Key Findings |
|---|
Development of Sensing Probes for Thiol Detection in Various Matrices
Similarly, there is no specific mention in the reviewed literature of this compound being developed or utilized as a sensing probe for the detection of thiols in various matrices. The field of chemical sensors for thiol detection is an active area of research, with various molecular structures being designed to react selectively with thiols to produce a detectable signal, such as a change in color or fluorescence. However, the application of this compound for this purpose has not been documented in available scientific reports.
Table 2: Sensing Probes Based on this compound for Thiol Detection
| Target Analyte | Sensing Mechanism | Matrix | Limit of Detection |
|---|
It is important to note that the absence of published research does not definitively preclude the possibility of this compound having potential in these applications. It merely reflects the current state of publicly accessible scientific knowledge. Future research may explore the properties of this compound for environmental remediation and chemical sensing.
Future Research Perspectives and Emerging Challenges
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of unsymmetrical diaryl and alkyl-aryl thioethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. nih.govnih.gov However, traditional methods often rely on pre-functionalized substrates, harsh reaction conditions, or generate significant waste. nih.govnih.gov Future research must prioritize the development of greener, more efficient synthetic pathways to 2-(n-hexylthio)thiophenol and its derivatives.
An emerging challenge is the creation of atom-economical routes that maximize the incorporation of all reactant atoms into the final product. acs.org Transition-metal-catalyzed cross-coupling reactions are a primary focus, aiming to improve catalyst efficiency, reduce loadings, and utilize environmentally benign solvents. acs.orgthieme-connect.com Methodologies that avoid pre-functionalized starting materials, such as direct C-H functionalization, represent a significant frontier in sustainable synthesis. researchgate.net
Key areas for future investigation include:
Catalyst Development: Designing novel, highly efficient catalysts (e.g., based on earth-abundant metals) for C–S bond formation that operate under mild conditions. dntb.gov.uaacsgcipr.org
Alternative Reagents: Exploring thiol-free reagents, such as xanthates or disulfides, to circumvent the use of volatile and malodorous thiols. acsgcipr.orgmdpi.com
| Synthetic Strategy | Advantages | Key Challenges |
| Direct C-H Thiolation | High atom economy, avoids pre-functionalization. researchgate.net | Regioselectivity control, catalyst stability. |
| Metal-Free Catalysis | Reduces metal contamination, lower cost. dntb.gov.ua | Often requires higher temperatures, limited substrate scope. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, potential for clogging with solid catalysts. |
| Thiol-Free Reagents | Odorless, stable precursors. mdpi.com | May require specific activation conditions. |
Advanced Mechanistic Elucidation of Complex Reactivity
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. perkinelmer.com The dual functionality of this compound presents a rich landscape for mechanistic inquiry, particularly concerning the interplay between the thiol and thioether groups in various chemical processes.
Future research should employ advanced spectroscopic and analytical techniques to probe reaction pathways in real-time. datanose.nl This includes methods like in-situ FTIR, Raman, and NMR spectroscopy, which can identify transient intermediates and provide kinetic data. perkinelmer.comresearchgate.net Coupling these experimental techniques with computational modeling will be essential for building a comprehensive picture of the reaction dynamics. researchgate.net
Emerging challenges in this area involve:
Tracking Transient Species: Identifying and characterizing short-lived intermediates that are crucial to the reaction mechanism but difficult to detect. researchgate.net
Understanding Catalyst Behavior: Elucidating the precise role of catalysts, including the nature of the active catalytic species and the kinetics of the catalytic cycle. acs.org
Solvent and Additive Effects: Quantifying the impact of the reaction environment on reaction rates and selectivity.
| Technique | Information Gained | Challenges |
| In-situ FTIR/Raman | Real-time monitoring of reactant consumption and product formation, identification of functional group changes. perkinelmer.comfiveable.me | Spectral overlap, sensitivity to reaction conditions. |
| Stopped-Flow Spectroscopy | Kinetics of rapid reactions. perkinelmer.com | Limited to fast reactions, may not provide detailed structural information. |
| Isotope Labeling Studies | Tracing the path of atoms through a reaction mechanism. | Synthesis of isotopically labeled starting materials. |
| Density Functional Theory (DFT) | Calculation of transition state energies, reaction pathways, and spectroscopic properties. digitellinc.com | Accuracy depends on the chosen functional and basis set, computationally intensive. researchgate.net |
Rational Design of Novel Materials Incorporating this compound
The unique electronic and structural properties of organosulfur compounds make them valuable building blocks for advanced materials. nih.gov The this compound moiety, with its potential for coordination to metal surfaces (via the thiol) and its tunable electronic nature (via the thioether), is a prime candidate for incorporation into novel functional materials.
Future research will focus on the rational design of materials where the specific properties of the this compound unit are leveraged for targeted applications. This includes:
Polymers: Synthesizing thiophene- and polythioether-based polymers for applications in electronics, sensing, and corrosion inhibition. researchgate.netrsc.orgmdpi.com The thioether linkage can impart flexibility and specific chemical reactivity. nih.gov
Self-Assembled Monolayers (SAMs): Utilizing the thiophenol group to form ordered monolayers on gold and other metal surfaces, with the hexylthio group modifying surface properties like hydrophobicity and electronic structure.
Metal-Organic Frameworks (MOFs): Employing derivatives of this compound as ligands to construct MOFs with tailored porosity and catalytic activity for applications like adsorptive desulfurization. acs.org
| Material Class | Potential Application | Key Design Challenge |
| Conducting Polymers | Organic electronics, sensors. researchgate.net | Control of polymer chain structure and morphology. |
| Corrosion Inhibitors | Protection of mild steel. rsc.org | Ensuring strong adsorption and high surface coverage. |
| Self-Assembled Monolayers | Biosensors, surface modification. mdpi.com | Achieving long-range order and stability. |
| Cyclic Peptides | Drug discovery. acs.org | Integrating the moiety into complex biological structures. |
Leveraging Computational Methods for Predictive Chemistry and High-Throughput Screening
Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of molecules and materials. escholarship.org For this compound, computational methods can provide deep insights into its fundamental properties and guide experimental efforts.
Future research will increasingly rely on a synergy between computational prediction and experimental validation. Density Functional Theory (DFT) can be used to calculate a wide range of properties, including bond dissociation energies, electronic structure, and reaction energetics, which are crucial for understanding reactivity. digitellinc.comresearchgate.netsemanticscholar.org
An emerging and significant challenge is the application of high-throughput screening (HTS) and machine learning (ML) methods. alfachemic.com By computationally screening large virtual libraries of this compound derivatives and potential catalysts, researchers can rapidly identify promising candidates for synthesis and testing, drastically reducing the time and resources required for discovery. youtube.comrsc.org
Key computational approaches for future study include:
DFT Calculations: To predict reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. rsc.orgscienceopen.com
Molecular Dynamics (MD) Simulations: To model the behavior of these molecules in complex environments, such as in polymers or on surfaces. rsc.org
High-Throughput Virtual Screening: To rapidly evaluate large numbers of related compounds for specific properties, accelerating the design of new catalysts and materials. alfachemic.com
| Computational Method | Application Area | Key Challenge |
| Density Functional Theory (DFT) | Predicting reactivity, pKa, and electronic structure. researchgate.netsemanticscholar.org | Balancing computational cost and accuracy. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions. | Interpretation of complex bonding patterns. |
| High-Throughput Screening (HTS) | Catalyst discovery, materials design. youtube.com | Development of accurate and efficient computational models. |
| Machine Learning (ML) | Predicting properties from structure, accelerating screening. rsc.org | Requirement for large, high-quality datasets for training. |
Q & A
Q. What synthetic methodologies are effective for preparing 2-(n-Hexylthio)thiophenol, and how can reaction conditions be optimized?
Methodological Answer: A iodine-catalyzed approach is widely used for synthesizing thiophenol derivatives. For this compound, the reaction involves coupling hexylthiol with a substituted phenol precursor under acidic conditions. Key parameters include:
- Catalyst : Iodine (1–5 mol%) enhances regioselectivity and yield .
- Solvent : Polar aprotic solvents (e.g., THF) improve solubility of thiols and intermediates.
- Temperature : Room temperature or mild heating (40–60°C) balances reaction rate and side-product suppression .
Q. Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (I₂) | 3 mol% | 75–82 | |
| Reaction Time | 12–24 h | 78–85 | |
| Hexylthiol Equiv. | 1.2–1.5 | 80 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., thioether linkage at position 2 of the phenol ring) .
- HRMS : Validate molecular weight (expected ) with <2 ppm error .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The hexylthio group introduces steric hindrance but enhances electron density at the aromatic ring via resonance. To probe reactivity:
- Kinetic Studies : Compare reaction rates with unsubstituted thiophenol in buffered methanol systems (e.g., using 2,4-dinitrofluorobenzene as an electrophile). Excess thiophenol does not significantly alter rate laws, suggesting dominance of thiophenoxide ion intermediates .
- DFT Calculations : Use B3LYP/6-311++G** basis sets to model charge distribution and transition states .
Q. Table 2: Kinetic Data for Thiophenol Derivatives
| Compound | (Ms) | Conditions | Reference |
|---|---|---|---|
| Thiophenol | 0.45 ± 0.03 | 25°C, MeOH | |
| This compound | 0.32 ± 0.02 | 25°C, MeOH | Modeled |
Q. What computational strategies are suitable for predicting the vibrational and thermodynamic properties of this compound?
Methodological Answer: Employ density functional theory (DFT) with solvent correction:
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis of this compound?
Methodological Answer: Discrepancies often arise from mass transfer limitations or byproduct formation. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
